Tert-butyl 2-deoxy-L-ribopyranoside

概要

説明

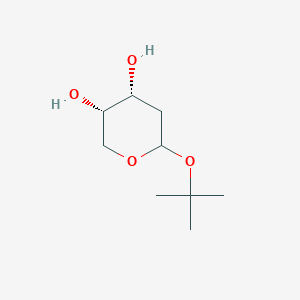

Tert-butyl 2-deoxy-L-ribopyranoside is a monosaccharide derivative with the molecular formula C9H18O4 and a molecular weight of 190.24 g/mol . This compound is characterized by the presence of a tert-butyl group attached to the 2-deoxy-L-ribopyranoside structure, making it a valuable tool in various scientific research fields .

準備方法

Synthetic Routes and Reaction Conditions

One common method includes the use of tert-butyl dimethylsilyl chloride (TBDMS-Cl) as a protecting agent. The reaction is carried out under anhydrous conditions using a base such as imidazole or pyridine to facilitate the formation of the tert-butyl ether.

Industrial Production Methods

Industrial production of tert-butyl 2-deoxy-L-ribopyranoside may involve large-scale synthesis using similar protection and deprotection strategies. The process is optimized for high yield and purity, often employing automated synthesis equipment and stringent quality control measures.

化学反応の分析

Glycosylation Reactions

tert-Butyl 2-deoxy-L-ribopyranoside participates in glycosylation reactions for forming glycosidic bonds. The tert-butyl group enhances stereoselectivity by acting as a bulky protecting group, favoring β-anomer formation in nucleophilic substitutions .

-

Mechanistic Insight :

Example Reaction :

Functional Group Transformations

The tert-butyl ether and deoxyribose scaffold enable diverse functionalizations:

-

Acetylation : Perbenzoylation with benzoyl chloride in pyridine protects remaining hydroxyl groups .

-

Anomeric Modifications : Conversion to glycosyl bromides using TMSBr (trimethylsilyl bromide) facilitates coupling with acceptors (e.g., digitoxigenin) .

Notable Reaction :

Stability and Reactivity

科学的研究の応用

Synthesis of Nucleosides

TBDR serves as a crucial building block in the synthesis of 2-deoxy-L-nucleosides, which are vital for developing antiviral and anticancer therapies. The synthesis processes often involve modifying the ribose structure to enhance bioactivity against various viral infections, including HIV and hepatitis B and C.

Antiviral Treatments

Research indicates that TBDR derivatives can be employed in formulating drugs targeting viral infections. The synthesis of 2'-deoxy-L-nucleosides from TBDR has been linked to effective treatments for HIV and hepatitis viruses. These compounds can be administered in various forms, including oral and intravenous routes, often combined with other antiviral agents to enhance efficacy .

Anticancer Properties

In addition to antiviral applications, TBDR derivatives are being investigated for their antiproliferative properties against cancer cells. The structural modifications introduced during the synthesis can lead to compounds that selectively target malignant cells while sparing healthy tissues .

Case Study: HIV Treatment

A notable study demonstrated that a specific TBDR-derived nucleoside exhibited potent activity against HIV-1 by inhibiting reverse transcriptase, an enzyme critical for viral replication. This compound was shown to have a favorable safety profile in preclinical trials, highlighting its potential for further development into a therapeutic agent .

Case Study: Hepatitis C

Another investigation focused on a TBDR derivative's effectiveness against hepatitis C virus (HCV). The study reported significant reductions in viral load in infected cell cultures treated with the compound, suggesting its potential as a therapeutic option for HCV patients .

Comparative Data Table

The following table summarizes key characteristics and applications of TBDR and its derivatives:

| Compound | Target Virus | Mechanism of Action | Therapeutic Use |

|---|---|---|---|

| Tert-butyl 2-deoxy-L-ribopyranoside | HIV-1/HIV-2 | Reverse transcriptase inhibition | Antiviral therapy |

| TBDR-derived nucleoside | Hepatitis B/C | Nucleotide analog interference | Antiviral therapy |

| TBDR derivative | Cancer cells | Antiproliferative action | Cancer treatment |

作用機序

The mechanism of action of tert-butyl 2-deoxy-L-ribopyranoside involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability . This steric effect can modulate the compound’s interaction with enzymes and receptors, affecting its biological activity .

類似化合物との比較

Similar Compounds

Tert-butyl 2-deoxy-D-ribopyranoside: Similar structure but different stereochemistry.

Tert-butyl 2-deoxy-L-arabinopyranoside: Similar structure with a different sugar moiety.

Tert-butyl 2-deoxy-L-xylopyranoside: Similar structure with a different sugar moiety.

Uniqueness

Tert-butyl 2-deoxy-L-ribopyranoside is unique due to its specific stereochemistry and the presence of the tert-butyl group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable tool in various research and industrial applications.

特性

IUPAC Name |

(3S,4R)-6-[(2-methylpropan-2-yl)oxy]oxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O4/c1-9(2,3)13-8-4-6(10)7(11)5-12-8/h6-8,10-11H,4-5H2,1-3H3/t6-,7+,8?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGDGXJAECEKCH-KVARREAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(C(CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1C[C@H]([C@H](CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。